molecular formula C15H17N5O2 B14923577 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B14923577
M. Wt: 299.33 g/mol
InChI Key: RQJBBPXSMBEPIX-UHFFFAOYSA-N
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Description

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the fused ring system.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the pyridine ring. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The compound is also prone to substitution reactions, where functional groups on the pyrazole or pyridine rings can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide variety of functionalized pyrazole-pyridine compounds.

Scientific Research Applications

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may act as an inhibitor by blocking the active site of an enzyme or as an agonist by activating a receptor.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butoxycarbonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound shares a similar pyrazole structure but differs in its functional groups and overall reactivity.

    3,4-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups, making it less versatile in synthetic applications.

    5-Amino-1H-pyrazolo[4,3-b]pyridine: Another fused pyrazole-pyridine compound with different substituents, leading to distinct chemical properties and applications.

Uniqueness

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and fused ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial contexts.

Biological Activity

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

The molecular structure of the compound can be represented as follows:

Property Value
Molecular FormulaC16H19N5O2
Molecular Weight313.35 g/mol
LogP1.6161
Polar Surface Area83.159 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Biological Activity Overview

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has shown promise in several studies:

Anti-inflammatory Activity

A study reported that compounds with pyrazolo[3,4-b]pyridine scaffolds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for certain derivatives ranged from 0.02 to 0.04 μM, indicating potent anti-inflammatory properties compared to standard drugs like celecoxib .

Anticancer Activity

The compound has been evaluated for its anticancer potential against various human tumor cell lines. For instance:

  • HeLa Cells : Exhibited significant antiproliferative effects.
  • HCT116 Cells : Demonstrated IC50 values comparable to leading chemotherapeutic agents .

Antimicrobial Activity

Recent developments have also explored the use of this compound as a potential anti-tuberculosis agent. It targets mycobacterial enzymes involved in the biosynthesis of essential metabolites, suggesting a novel mechanism for combating drug-resistant strains of Mycobacterium tuberculosis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions that allow for functional group modifications. The structural diversity enhances their biological activity and selectivity towards specific targets.

Key Synthetic Pathways

  • Condensation Reactions : Initial formation of the pyrazolo scaffold through condensation of appropriate precursors.
  • Functionalization : Subsequent steps involve introducing substituents that enhance biological activity.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

  • Inhibition of CDK2 and CDK9 : A derivative demonstrated IC50 values of 0.36 µM and 1.8 µM against CDK2 and CDK9 respectively, showcasing its potential as a selective inhibitor in cancer therapy .
  • Anti-TB Activity : A recent study indicated that derivatives targeting mycobacterial pantothenate biosynthesis could be effective against multi-drug resistant tuberculosis strains .

Q & A

Q. Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazolo[3,4-b]pyridine cores are constructed via cyclocondensation of pyrazole amines (e.g., 1-methyl-1H-pyrazol-5-amine) with α,β-unsaturated carbonyl derivatives (e.g., ethyl acrylates) under acid catalysis. Trifluoroacetic acid (TFA) is often used to promote cyclization . Key intermediates (e.g., ethyl esters) are characterized via:

  • 1^1H/13^{13}C NMR : To confirm substituent positions and electronic environments (e.g., methyl groups at δ ~2.5 ppm, pyrazole protons at δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : For molecular ion confirmation (e.g., [M+H]+^+ matching calculated MW) .

Q. Basic: How is solubility and stability assessed for this compound in experimental settings?

Methodological Answer:

  • Solubility : Tested in polar (DMSO, methanol) and aqueous buffers (pH 1–12). Limited aqueous solubility is common due to the hydrophobic pyrazole/pyridine core; DMSO is often used for stock solutions .
  • Stability : Assessed via accelerated degradation studies (e.g., 40°C/75% RH for 1 week). Decomposition products (e.g., COx_x, NOx_x) are monitored by TLC or HPLC. Storage at –20°C under inert atmosphere is recommended .

Q. Advanced: How can reaction yields be optimized for the pyrazolo[3,4-b]pyridine core?

Methodological Answer:

  • Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance cyclization efficiency .
  • Solvent Optimization : Use high-boiling solvents (e.g., toluene or PEG-400) for reflux conditions, improving reaction homogeneity .
  • Purification : Employ dry-load flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate pure products .

Q. Advanced: What computational strategies predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). The carboxylic acid group may form hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to protonation states (carboxylic acid vs. carboxylate) at physiological pH .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme assays (e.g., kinase inhibition) .

Q. Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:

  • NMR Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6). Cross-reference spectra using the same solvent .
  • Dynamic Exchange : Pyrazole tautomerism or rotamers can split peaks. Use variable-temperature NMR to identify conformational dynamics .
  • Reproducibility : Validate synthetic protocols (e.g., catalyst purity, reaction time) to minimize batch-to-batch variability .

Q. Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, respiratory masks, and safety goggles to avoid inhalation or skin contact .
  • Ventilation : Use fume hoods during synthesis. Avoid strong oxidizers (e.g., HNO3_3) to prevent hazardous decomposition .

Q. Advanced: How to design derivatives to enhance bioavailability?

Methodological Answer:

  • Ester/Amide Prodrugs : Replace the carboxylic acid with ethyl esters or methyl amides to improve membrane permeability. Hydrolyze in vivo via esterases .
  • Salt Formation : React with amines (e.g., piperazine) to form water-soluble salts. Monitor pH-dependent stability .

Q. Basic: What spectroscopic techniques confirm the absence of synthetic byproducts?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<0.5% area).
  • Elemental Analysis : Validate purity (>95%) by matching C/H/N/O percentages with theoretical values .

Q. Advanced: How to assess in vitro toxicity for early-stage drug development?

Methodological Answer:

  • MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells (48–72 hr exposure). IC50_{50} values >100 μM suggest low toxicity .
  • hERG Binding : Use patch-clamp assays to evaluate cardiac risk. Pyrazole derivatives may interact with potassium channels .

Q. Advanced: What strategies stabilize the pyrazole ring under acidic conditions?

Methodological Answer:

  • Substituent Effects : Electron-donating groups (e.g., methyl) at C3/C5 reduce ring protonation. Avoid strong acids (e.g., H2_2SO4_4) .
  • Buffered Media : Use phosphate buffers (pH 7.4) for biological assays to prevent degradation .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H17N5O2/c1-5-20-9(3)13(8(2)18-20)12-6-10(15(21)22)11-7-16-19(4)14(11)17-12/h6-7H,5H2,1-4H3,(H,21,22)

InChI Key

RQJBBPXSMBEPIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)O)C

Origin of Product

United States

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